RuBi-4AP

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

科学的研究の応用

RuBi-4AP has several applications in scientific research:

作用機序

RuBi-4APの作用機序は、4-アミノピリジンの光放出を含み、その後、4-アミノピリジンはカリウムチャネルブロッカーとして作用します。 分子標的は電位依存性カリウムチャネルであり、そこで4-アミノピリジンが結合してカリウムイオンの流れを阻害し、神経活動を調節します .

類似化合物の比較

This compoundは、その光不安定な性質とカリウムチャネルに対する高い特異性のためにユニークです。類似の化合物には以下が含まれます。

RuBi-グルタミン酸: 光照射によってグルタミン酸を放出するケージド化合物で、神経化学研究で使用されます.

RuBi-GABA: 光照射によってγ-アミノ酪酸を放出する別のケージド化合物で、抑制性神経伝達の研究に使用されます.

これらの化合物は、光不安定であり、神経化学研究に使用されるという共通の特徴を共有していますが、放出される特定の神経伝達物質とその用途は異なります。

準備方法

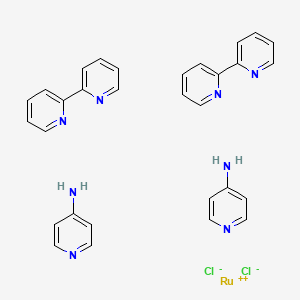

RuBi-4APの合成には、ルテニウムとビピリジンおよび4-アミノピリジンリガンドの配位が含まれます。一般的な合成経路には、以下のステップが含まれます。

ルテニウム前駆体の調製: ルテニウム三塩化物が通常、出発物質として使用されます。

リガンド配位: ビピリジンと4-アミノピリジンは、制御された条件下でルテニウム前駆体に添加されて、所望の錯体を形成します。

精製: 得られた錯体は、再結晶またはクロマトグラフィーなどの技術を用いて精製され、高純度のthis compoundが得られます.

化学反応の分析

類似化合物との比較

RuBi-4AP is unique due to its photolabile properties and high specificity for potassium channels. Similar compounds include:

RuBi-Glutamate: A caged compound that releases glutamate upon light exposure, used in neurochemical studies.

RuBi-GABA: Another caged compound that releases gamma-aminobutyric acid, used to study inhibitory neurotransmission.

These compounds share the common feature of being photolabile and used in neurochemical research, but they differ in the specific neurotransmitters they release and their applications.

特性

IUPAC Name |

pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H8N2.2C5H6N2.2ClH.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*6-5-1-3-7-4-2-5;;;/h2*1-8H;2*1-4H,(H2,6,7);2*1H;/q;;;;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEGPXUCOGNVKR-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=CC=C1N.C1=CN=CC=C1N.[Cl-].[Cl-].[Ru+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28Cl2N8Ru |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。